molecular formula C10H13ClFN B7868516 N-(5-Chloro-2-fluorobenzyl)propan-1-amine

N-(5-Chloro-2-fluorobenzyl)propan-1-amine

Cat. No.: B7868516
M. Wt: 201.67 g/mol
InChI Key: VWWXRPRIBKVYMZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-fluorobenzyl)propan-1-amine is an organic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, and an amine group attached to a propyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The compound can be synthesized by reacting 5-chloro-2-fluorobenzyl chloride with propan-1-amine under controlled conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides can be used.

Major Products Formed:

  • Oxidation Products: Chloro-fluoro-benzyl alcohol, chloro-fluoro-benzyl carboxylic acid.

  • Reduction Products: Various amine derivatives.

  • Substitution Products: Substituted benzyl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to receptors or enzymes. The exact mechanism can vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • N-(4-Chloro-2-fluorobenzyl)propan-1-amine

  • N-(3-Chloro-2-fluorobenzyl)propan-1-amine

  • N-(2-Chloro-5-fluorobenzyl)butan-1-amine

Uniqueness: N-(5-Chloro-2-fluorobenzyl)propan-1-amine is distinguished by its specific arrangement of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and biological activity.

This compound's versatility and unique properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXRPRIBKVYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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